Aqueous Solubility Advantage: cLogP Difference of >2 Orders of Magnitude vs. N‑Aryl Analogs
The target compound’s cLogP of −0.997 (Maybridge) or −2.03 (ACD/Labs) is substantially lower than the LogP values of the N‑(4‑methoxyphenyl) analog (1.25–1.72) and the N‑(4‑chlorophenyl)sulfonyl analog (0.716), indicating markedly greater hydrophilicity [1]. This property is critical for achieving adequate aqueous solubility in biological assay media without co‑solvents that may interfere with target engagement.
| Evidence Dimension | Octanol‑water partition coefficient (LogP / cLogP) |
|---|---|
| Target Compound Data | cLogP −0.997 (Maybridge); ACD/LogP −2.03 (ChemSpider) |
| Comparator Or Baseline | 3‑(4‑methoxyphenyl)-1,3‑thiazolidine‑2‑carbohydrazide: LogP 1.25–1.72; 3‑[(4‑chlorophenyl)sulfonyl]-1,3‑thiazolane‑2‑carbohydrazide: LogP 0.716 |
| Quantified Difference | ΔLogP > 2.2 (acetyl vs. methoxyphenyl); ΔLogP > 1.7 (acetyl vs. sulfonyl) |
| Conditions | Predicted/computed partition coefficients from authoritative databases and vendor QC data |
Why This Matters
A >100‑fold higher theoretical aqueous solubility can reduce DMSO requirements in cell‑based assays and simplify formulation for in vivo studies, directly affecting data reproducibility and procurement rationale.
- [1] Maybridge Database. 3-Acetyl-1,3-thiazolane-2-carbohydrazide – CAS 175203-18-6. cLogP: −0.997. Available at: https://stat.maybridge.com/chemicals/supplier/cas/175203-18-6+3-Acetyl-13-thiazolane-2-carbohydrazide.html View Source
